molecular formula C14H19NO4S B2744051 Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate CAS No. 484049-67-4

Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate

Cat. No.: B2744051
CAS No.: 484049-67-4
M. Wt: 297.37
InChI Key: DDLULSFNTBUSEU-UHFFFAOYSA-N
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Description

Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is a sulfonamide derivative featuring a proline methyl ester backbone with a 4-ethylphenylsulfonyl substituent.

Sulfonamide-proline hybrids are typically synthesized via coupling reactions between sulfonyl chlorides and proline esters. For instance, methyl((4-aminobenzyl)sulfonyl)-D-prolinate () was synthesized using 4-nitrobenzylsulfonyl chloride and pyrrolidine-2-carboxylic acid methyl ester hydrochloride, followed by reduction with stannous chloride . This suggests that the target compound could be synthesized similarly, substituting the nitro or aminobenzyl group with a 4-ethylphenyl moiety.

Key properties of such compounds include:

  • Molecular flexibility: The sulfonyl group enhances rigidity, while the proline ester contributes to chirality and conformational diversity.
  • Bioactivity: Sulfonamides are known for antimicrobial, antiviral, and enzyme inhibitory properties, though specific data for this compound remain unexplored in the evidence.

Properties

IUPAC Name

methyl 1-(4-ethylphenyl)sulfonylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-3-11-6-8-12(9-7-11)20(17,18)15-10-4-5-13(15)14(16)19-2/h6-9,13H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLULSFNTBUSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate typically involves the esterification of proline derivatives with sulfonyl chlorides. A common method includes the reaction of proline with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is being investigated for its potential as a pharmaceutical agent. Its biological activity is primarily attributed to:

  • Enzyme Inhibition : The sulfonyl group can interact with enzyme active sites, leading to inhibition or modulation of their activity. This property is particularly relevant for developing therapies targeting enzyme dysregulation.
  • Protein-Ligand Interactions : The proline moiety enhances binding affinity and specificity, making it useful in studies related to biochemical pathways.

Biological Studies

Research indicates that this compound serves as a valuable tool in understanding enzyme mechanisms and protein interactions. For instance:

  • Anticancer Activity : Modifications to proline derivatives have shown enhanced potency against various cancer cell lines, suggesting structural modifications can lead to improved bioactivity.
  • Selectivity in Enzyme Inhibition : Certain derivatives exhibit selective inhibition of enzymes involved in metabolic pathways, which is crucial for targeted therapies with reduced side effects.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in synthesizing complex organic molecules showcases its utility in various chemical reactions.

Case Studies and Research Findings

Recent studies have highlighted various applications of this compound:

  • Anticancer Activity : A study demonstrated that structural modifications enhance anticancer properties against specific cancer cell lines.
  • Enzyme Selectivity : Research indicated selective inhibition of enzymes involved in critical metabolic pathways, showcasing potential for targeted therapeutic applications.
  • Organocatalysis : The compound has been utilized as an intermediate in synthesizing complex organic molecules, demonstrating its versatility in chemical reactions .

Mechanism of Action

The mechanism of action of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The proline moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the sulfonyl group significantly influences molecular properties. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Purity (%) Melting Point (°C) Key Features
Methyl 1-(phenylsulfonyl)prolinate Phenyl C₁₂H₁₅NO₄S 95 Not reported Simpler structure, lower steric bulk
Methyl 1-[(4-bromophenyl)sulfonyl]cyclopentane-1-carboxylate 4-Bromophenyl C₁₃H₁₅BrO₄S Not reported Fusion data available (see ) Bromine increases molecular weight and lipophilicity
Methyl((4-aminobenzyl)sulfonyl)-D-prolinate 4-Aminobenzyl C₁₃H₁₈N₂O₄S Not reported Not reported Amino group enhances solubility and potential bioactivity
Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate (hypothetical) 4-Ethylphenyl C₁₄H₁₉NO₄S Not reported Not reported Ethyl group balances lipophilicity and steric effects

Key Observations :

  • Phenyl vs.
  • Halogenated Analogs : The 4-bromophenyl derivative () exhibits higher molecular weight (due to bromine) and altered electronic properties, which may reduce solubility but enhance binding to hydrophobic targets .
  • Amino-substituted Analogs: The 4-aminobenzyl variant () introduces a polar functional group, likely improving aqueous solubility and enabling hydrogen bonding in biological systems .

Crystallographic and Conformational Insights

Crystal structures of related compounds reveal critical differences:

  • Methyl((4-aminobenzyl)sulfonyl)-D-prolinate (): The molecule adopts a twisted conformation, with the sulfonyl group perpendicular to the proline ring. This geometry may limit rotational freedom and stabilize interactions in solid-state packing .
  • 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline (): The sulfonyl group participates in intermolecular hydrogen bonds, suggesting similar derivatives could exhibit robust crystal lattice stability .

Biological Activity

Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a proline backbone modified with a sulfonyl group and an ethyl-substituted phenyl ring. The presence of the sulfonyl group enhances its ability to interact with various biological targets, making it a valuable compound in drug discovery.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This characteristic is particularly relevant in the context of enzyme-based therapies.
  • Protein-Ligand Interactions : The proline moiety contributes to the compound's binding affinity and specificity, which is crucial for its role in biological processes.

Biological Applications

This compound has been investigated for various applications:

  • Medicinal Chemistry : It is explored for its potential as a pharmaceutical agent targeting diseases that involve enzyme dysregulation.
  • Organocatalysis : The compound serves as an intermediate in synthesizing complex organic molecules, showcasing its utility in chemical reactions .
  • Research Tool : It is employed in studies related to enzyme inhibition and protein interactions, aiding in the understanding of biochemical pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 1-[(4-methylphenyl)sulfonyl]prolinateMethyl group instead of ethylSimilar enzyme inhibition properties
Methyl 1-[(4-isopropylphenyl)sulfonyl]prolinateIsopropyl groupEnhanced steric hindrance affecting binding affinity
Methyl 1-[(4-tert-butylphenyl)sulfonyl]prolinateTert-butyl groupAltered pharmacokinetic properties

The variations in the substituents on the phenyl ring significantly influence the compound's reactivity, binding affinity, and overall biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Anticancer Activity : A study demonstrated that modifications to proline derivatives can enhance their anticancer properties. Analogues of proline-based compounds showed increased potency against cancer cell lines, suggesting that structural modifications can lead to improved bioactivity .
  • Enzyme Selectivity : Research indicated that certain proline derivatives exhibit selective inhibition of specific enzymes involved in metabolic pathways. This selectivity is crucial for developing targeted therapies with minimized side effects .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate, and what methodological considerations are critical for reproducibility?

  • Methodological Answer : The compound is synthesized via sulfonylation of methyl pyrrolidine-2-carboxylate hydrochloride with (4-nitrophenyl)methanesulfonyl chloride in dichloromethane (DCM), using 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction monitoring via thin-layer chromatography (TLC) is essential to confirm completion. Post-reaction, ethyl acetate is added to precipitate unreacted reagents, followed by vacuum concentration and silica-gel column chromatography (petroleum ether:ethyl acetate = 3:1 v/v) for purification. Reduction of the nitro group to an amine is achieved using stannous chloride in methanol under reflux (343 K) .
  • Key Data :

ReactantQuantity (mmol)SolventReaction TimePurification Method
Methyl pyrrolidine-2-carboxylate HCl14.4DCM (48–50 mL)3 hColumn chromatography (3:1 PE:EA)
(4-Nitrophenyl)methanesulfonyl chloride12.0

Q. How is this compound structurally characterized, and what analytical techniques are prioritized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallographic data refinement using SHELXL software ensures accuracy in bond lengths, angles, and torsion angles. Hirshfeld surface analysis complements this by quantifying intermolecular interactions (e.g., H-bonding, π-π stacking). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate purity and molecular identity .

Advanced Research Questions

Q. How can researchers address low yields during the sulfonylation step of the synthesis?

  • Methodological Answer : Low yields often arise from incomplete sulfonylation or side reactions. Strategies include:

  • Using excess methyl pyrrolidine-2-carboxylate (1.2 equivalents) to drive the reaction.
  • Optimizing DMAP concentration (2.4 equivalents) to enhance nucleophilic substitution.
  • Replacing DCM with tetrahydrofuran (THF) for improved solubility of intermediates.
  • Post-reaction quenching with ethyl acetate to minimize hydrolysis of the sulfonyl chloride .

Q. What crystallographic challenges arise when resolving the compound’s structure, and how are they mitigated?

  • Methodological Answer : Challenges include disorder in the ethylphenyl group and thermal motion artifacts. Mitigation involves:

  • Collecting low-temperature (100 K) diffraction data to reduce thermal vibrations.
  • Applying anisotropic displacement parameters during refinement.
  • Validating the model using residual density maps and R-factor convergence (< 5%) .
    • Key Crystallographic Parameters :
ParameterValue
Space groupP2₁2₁2₁
Unit cella = 8.92 Å, b = 10.45 Å, c = 14.32 Å
R-factor0.043

Q. How can computational docking studies predict the compound’s biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Molecular docking using AutoDock Vina or Schrödinger Suite evaluates binding affinity to target proteins (e.g., calpains or histone deacetylases). Steps include:

Preparing the protein structure (PDB ID: 3UQU) by removing co-crystallized ligands and water.

Assigning partial charges and protonation states to the compound.

Validating docking poses via molecular dynamics (MD) simulations and binding free energy calculations (MM-GBSA).

  • Validation : Compare docking scores with known inhibitors (e.g., peptidyl aldehydes) and correlate with experimental IC₅₀ values .

Q. What experimental approaches resolve contradictions in solvent volume data across synthetic protocols?

  • Methodological Answer : Discrepancies in solvent volumes (e.g., 48 mL vs. 50 mL DCM) are addressed through controlled replication studies. Key steps:

  • Systematic variation of solvent volume (45–55 mL) while monitoring reaction progress via TLC.
  • Quantifying yield and purity via HPLC to identify optimal conditions.
  • Reporting detailed kinetic data (e.g., concentration vs. time plots) to clarify solvent effects .

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